molecular formula C18H19N3O2 B299125 (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No. B299125
M. Wt: 309.4 g/mol
InChI Key: BMJVXMQVWCVIEM-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione, also known as E-64d, is a potent inhibitor of cysteine proteases. E-64d has been widely used in scientific research for its ability to inhibit lysosomal cathepsins, which are important in a variety of biological processes, including protein degradation, antigen processing, and apoptosis.

Mechanism of Action

(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a potent inhibitor of cysteine proteases, including cathepsins B, L, and S. It works by irreversibly binding to the active site of these enzymes, preventing them from cleaving their substrates. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a covalent inhibitor, meaning that it forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme. This irreversible binding makes (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione a very potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, such as collagen and elastin, by cathepsins B and L. It has also been shown to inhibit the processing of antigens by cathepsins S and L, which are important for the activation of T cells. In addition, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by inhibiting the lysosomal degradation of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it useful for studying the role of these enzymes in various biological processes. It is also a covalent inhibitor, meaning that it forms a stable bond with the active site of the enzyme, making it a very potent inhibitor. However, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has some limitations for lab experiments. It is not specific to a particular cysteine protease, meaning that it can inhibit multiple enzymes at once. This can make it difficult to determine the specific role of a particular enzyme in a biological process. In addition, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is an irreversible inhibitor, meaning that it cannot be removed from the enzyme once it has bound to it.

Future Directions

There are several future directions for the use of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione in scientific research. One direction is the development of more specific inhibitors of cysteine proteases. This would allow researchers to study the role of individual enzymes in biological processes, without the potential for off-target effects. Another direction is the use of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione in the treatment of lysosomal storage diseases. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to reduce the accumulation of undegraded substrates in lysosomes, making it a potential therapeutic agent for these diseases. Finally, (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione could be used in the development of new cancer therapies. Its ability to induce apoptosis in cancer cells by inhibiting the lysosomal degradation of pro-apoptotic proteins makes it a promising candidate for further study.

Synthesis Methods

(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is synthesized from L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane (E-64), which is obtained from the reaction of L-trans-epoxysuccinyl-leucylamido(3-methylbutane) with guanidine hydrochloride. E-64 is then reacted with 4-ethylphenylhydrazine and sodium methoxide to produce (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione. The final product is purified by recrystallization from ethanol.

Scientific Research Applications

(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been widely used in scientific research as an inhibitor of lysosomal cathepsins. It has been shown to inhibit cathepsin B, L, and S, as well as other cysteine proteases. (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been used in studies of protein degradation, antigen processing, and apoptosis. It has also been used in studies of lysosomal storage diseases, such as Gaucher's disease and Niemann-Pick disease, where it has been shown to reduce the accumulation of undegraded substrates in lysosomes.

properties

Product Name

(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

(5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C18H19N3O2/c1-4-13-5-7-15(8-6-13)21-11(2)9-14(12(21)3)10-16-17(22)20-18(23)19-16/h5-10H,4H2,1-3H3,(H2,19,20,22,23)/b16-10-

InChI Key

BMJVXMQVWCVIEM-YBEGLDIGSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N3)C

SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C

Origin of Product

United States

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